molecular formula C17H22N4O2 B610413 Ralmitaront CAS No. 2133417-13-5

Ralmitaront

Cat. No. B610413
CAS RN: 2133417-13-5
M. Wt: 314.389
InChI Key: LKJTXBUINZHEQX-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ralmitaront (also known as RG-7906 and RO-6889450) is an investigational antipsychotic drug . It is currently undergoing clinical trials for the treatment of negative symptoms in schizophrenia and schizoaffective disorder . It is a partial agonist of the Trace Amine-Associated Receptor 1 (TAAR1) . The medication is being developed by the pharmaceutical company Hoffmann-La Roche .


Molecular Structure Analysis

Ralmitaront has a molecular formula of C17H22N4O2 and a molecular weight of 314.389 g/mol . It is a small molecule that interacts with the TAAR1 receptor . High-resolution structures of TAAR1 reveal detailed interactions with ligand molecules like Ralmitaront .

Scientific Research Applications

  • Treatment of Schizophrenia and Schizoaffective Disorders : Ralmitaront is being explored as both a monotherapy and as an add-on therapy to traditional antipsychotics in the treatment of schizophrenia and schizoaffective disorders. It is in phase 2 clinical trials to evaluate its efficacy in these roles (Kane, 2022).

  • Novel Mechanism of Action : Unlike traditional antipsychotics that primarily act through dopamine D2 receptor antagonism, Ralmitaront, as a TAAR1 agonist, represents a novel mechanism of action in the management of schizophrenia. This new approach is significant given the heterogeneous nature of schizophrenia and the need for treatments that can manage a wider array of symptoms, including negative and cognitive symptoms (Vannabouathong, Picheca, & Dyrda, 2022).

  • Potential Benefits over Traditional Antipsychotics : Preliminary data suggest that Ralmitaront may have advantages over traditional antipsychotics, such as a reduced risk of side effects like weight gain, metabolic issues, and extrapyramidal symptoms, which are common with D2 receptor antagonists (Kantrowitz, 2021).

Mechanism of Action

Ralmitaront acts as an agonist of the TAAR1 receptor . TAAR1 is a G-protein-coupled receptor expressed in various regions of the brain and is believed to play a crucial role in modulating dopaminergic, serotonergic, and glutamatergic circuitry .

Future Directions

Ralmitaront is currently in clinical trials for the treatment of negative symptoms in schizophrenia and schizoaffective disorder . An ongoing study will assess its specific efficacy in patients with persistent negative symptoms . If trials of TAAR1 modulators like Ralmitaront continue to show positive results, the definition of an antipsychotic may need to be expanded beyond the D2R target .

Relevant Papers

Several papers have been published on Ralmitaront and related TAAR1 agonists . These papers provide insights into the role of TAAR1 in schizophrenia and the potential of TAAR1 agonists as novel antipsychotics . They also discuss the in vitro activities of Ralmitaront and other TAAR1 agonists .

properties

IUPAC Name

5-ethyl-4-methyl-N-[4-[(2S)-morpholin-2-yl]phenyl]-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-3-14-11(2)16(21-20-14)17(22)19-13-6-4-12(5-7-13)15-10-18-8-9-23-15/h4-7,15,18H,3,8-10H2,1-2H3,(H,19,22)(H,20,21)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHXGKRFUPEPFM-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)C(=O)NC2=CC=C(C=C2)C3CNCCO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=NN1)C(=O)NC2=CC=C(C=C2)[C@H]3CNCCO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901336976
Record name Ralmitaront
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ralmitaront

CAS RN

2133417-13-5
Record name Ralmitaront [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2133417135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ralmitaront
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RALMITARONT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA8MW1Q80P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.